molecular formula C8H13BrSSi B3015444 (3-Bromo-5-methylthiophen-2-yl)trimethylsilane CAS No. 80959-94-0

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane

Cat. No.: B3015444
CAS No.: 80959-94-0
M. Wt: 249.24
InChI Key: VQEYTRPBKLXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane typically involves the bromination of 5-methylthiophene followed by silylation. One common method includes the reaction of 5-methylthiophene with bromine in the presence of a catalyst to yield 3-bromo-5-methylthiophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts are commonly used along with appropriate ligands and bases.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Coupling: Biaryl or heteroaryl compounds.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

Scientific Research Applications

(3-Bromo-5-methylthiophen-2-yl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the trimethylsilyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
  • (4-Bromo-5-methylthiophen-2-yl)trimethylsilane
  • (3-Bromo-2-methylthiophen-5-yl)trimethylsilane

Uniqueness

This compound is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEYTRPBKLXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)[Si](C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.